molecular formula C9H7NO3 B15046246 Methyl furo[2,3-b]pyridine-4-carboxylate

Methyl furo[2,3-b]pyridine-4-carboxylate

Cat. No.: B15046246
M. Wt: 177.16 g/mol
InChI Key: UGYCCCARKFDUEL-UHFFFAOYSA-N
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Description

Methyl furo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl furo[2,3-b]pyridine-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the furan-pyridine linkage .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl furo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl furo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl furo[2,3-b]pyridine-4-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

methyl furo[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C9H7NO3/c1-12-9(11)7-2-4-10-8-6(7)3-5-13-8/h2-5H,1H3

InChI Key

UGYCCCARKFDUEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=COC2=NC=C1

Origin of Product

United States

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